REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2(C#N)[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C[Mg+].[Br-].CC[O:22][CH2:23][CH3:24].O.Cl>C1(C)C=CC=CC=1>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2([C:23](=[O:22])[CH3:24])[CH2:12][CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:1.2.3|
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1(CCC1)C#N)(F)F
|
Name
|
carbonitrile
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-].CCOCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
this solution was heated at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1(CCC1)C(C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |